N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-14-6-2-3-7-16(14)24-13-18(22)19-12-15(17-8-4-11-23-17)21-10-5-9-20-21/h2-11,15H,12-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIIHZGRCWJENZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. One possible route could be:
Formation of the furan-2-yl-ethyl intermediate: This step might involve the reaction of furan with an appropriate alkylating agent under basic conditions.
Introduction of the pyrazole ring: The intermediate can be reacted with hydrazine derivatives to form the pyrazole ring.
Acetamide formation: The final step could involve the reaction of the intermediate with o-tolyloxy acetic acid or its derivatives under amide formation conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds with furan and pyrazole moieties exhibit a range of biological activities:
1. Anticancer Activity
Studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation. For example, compounds similar to N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide have demonstrated activity against various cancer cell lines, including lung cancer (H460) and adenocarcinoma (A549) cells .
2. Anti-inflammatory Effects
The presence of the furan ring can enhance anti-inflammatory properties. Compounds in this category may serve as potential treatments for inflammatory diseases by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory process .
3. Antimicrobial Properties
Pyrazole-containing compounds have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes them candidates for developing new antibiotics .
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common method starts with the preparation of 2-furancarboxylic acid, which is then converted into its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with 2-(1H-pyrazol-1-yl)ethylamine under controlled conditions to form the desired carboxamide.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of pyrazole derivatives:
- Antitumor Activity : A series of novel pyrazole amides were synthesized and tested against various cancer cell lines, revealing significant cytotoxic effects compared to standard chemotherapeutic agents .
- Inflammatory Disease Models : In vivo studies demonstrated that certain pyrazole derivatives exhibited promising results in reducing inflammation in animal models, indicating their potential as anti-inflammatory agents .
- Antimicrobial Efficacy : Research has shown that specific derivatives possess significant antimicrobial properties against a range of pathogens, suggesting their utility in treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyrazole rings could play a role in these interactions by providing specific binding sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Structural and Functional Differences
Heterocyclic Moieties: The target compound’s pyrazole group distinguishes it from thiazole-containing analogs (e.g., ). Furan is shared with compounds in , but its combination with pyrazole in the target compound is unique. Furan’s electron-rich system may improve π-π stacking interactions.
Substituent Effects: The o-tolyloxy group (methyl at ortho position) increases steric hindrance compared to unsubstituted phenoxy or dichlorophenyl groups (e.g., ). This could reduce solubility but enhance membrane permeability. Chlorinated analogs (e.g., ) exhibit higher lipophilicity, favoring agrochemical applications (e.g., pesticides in ), whereas the target compound’s methyl group may prioritize pharmacological compatibility.
- Alkylation (e.g., for triazole derivatives).
- Carbodiimide-mediated coupling (e.g., for thiazole acetamides).
Pharmacological and Physicochemical Properties
- Solubility : The thiazole-furan analog has a solubility of 39.1 µg/mL at pH 7.4, suggesting that the target compound’s pyrazole and o-tolyloxy groups may further reduce aqueous solubility due to increased hydrophobicity.
- Anti-Inflammatory Potential: Phenoxy acetamides in demonstrate anti-inflammatory activity. The target’s o-tolyloxy group may similarly modulate cyclooxygenase (COX) inhibition, though experimental validation is required.
- Anti-Exudative Activity : Triazole-furan derivatives in show efficacy in rat models, implying that the target’s furan-pyrazole core could share mechanistic pathways.
Industrial and Agricultural Relevance
- Pesticide Analogs: Chlorinated acetamides like metazachlor and dimethachlor highlight the role of halogenation in agrochemical activity. The target compound lacks halogens but may serve as a lead for non-halogenated, eco-friendly alternatives.
- Coordination Chemistry : Thiazole acetamides act as ligands for metal complexes. The target’s pyrazole group could similarly coordinate transition metals, enabling materials science applications.
Biological Activity
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique combination of a furan moiety, a pyrazole ring, and an o-tolyloxy acetamide group. Its molecular formula is , with a molecular weight of 288.31 g/mol. The structural components contribute to its biological activity by allowing interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes, leading to cell lysis .
Antifungal Activity
The compound has also been evaluated for its antifungal activity against several phytopathogenic fungi. In vitro assays demonstrated moderate to excellent antifungal effects, suggesting its potential as a treatment for fungal infections .
Anticancer Properties
This compound has been investigated for its anticancer properties. Pyrazole derivatives are known to target specific pathways involved in cancer cell proliferation and survival, including inhibition of kinases such as BRAF(V600E) and EGFR . Preliminary studies have indicated that the compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
The biological activity of this compound is attributed to its ability to form hydrogen bonds and π-π interactions with proteins and nucleic acids. The furan and pyrazole rings enhance these interactions, while the o-tolyloxy acetamide moiety may interact with enzyme active sites, modulating various biological pathways .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the furan and pyrazole components followed by coupling with the o-tolyloxy acetamide group. Optimization of reaction conditions is crucial for maximizing yield and purity.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Evaluation : A study reported that a series of pyrazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with this compound showing superior efficacy compared to standard antibiotics .
- Anticancer Activity : In vitro studies on cancer cell lines demonstrated that the compound inhibited cell proliferation significantly more than control treatments, suggesting its potential as a lead compound in anticancer drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
